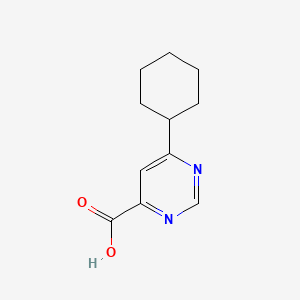

6-Cyclohexylpyrimidine-4-carboxylic acid

Description

6-Cyclohexylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a cyclohexyl substituent at position 6 and a carboxylic acid group at position 3. Pyrimidine carboxylic acids are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity and capacity for hydrogen bonding. The cyclohexyl group introduces steric bulk and hydrophobicity, which may influence solubility, reactivity, and biological interactions compared to other substituents (e.g., hydroxy, chloro, or amino groups) .

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

6-cyclohexylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15) |

InChI Key |

UUVJOSHYDYBEJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC(=NC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylpyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with ethyl cyanoacetate followed by cyclization with formamide can yield the desired compound. The reaction conditions typically involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 6-Cyclohexylpyrimidine-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Cyclohexylpyrimidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclohexylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

The following analysis compares 6-cyclohexylpyrimidine-4-carboxylic acid with structurally related pyrimidine-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects on Physicochemical Properties

Substituents at positions 2, 5, and 6 significantly alter electronic, steric, and solubility profiles:

Key Observations:

- Hydrophobicity: Cyclohexyl and cyclopropyl groups reduce aqueous solubility compared to polar substituents (e.g., hydroxy or amino groups) .

- Acidity : Electron-withdrawing groups (e.g., Cl) increase the carboxylic acid's acidity, whereas electron-donating groups (e.g., methyl) reduce it .

- Tautomerism: Hydroxy substituents at position 6 (e.g., 6-hydroxy-2-phenyl derivative) enable keto-enol tautomerism, influencing reactivity and binding modes .

Biological Activity

6-Cyclohexylpyrimidine-4-carboxylic acid (CPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-Cyclohexylpyrimidine-4-carboxylic acid has the molecular formula and features a pyrimidine ring substituted with a cyclohexyl group and a carboxylic acid functional group. Its structure is pivotal for its interaction with biological targets, influencing its pharmacokinetics and dynamics.

Anticancer Properties

CPC has been investigated for its anticancer properties, particularly as an inhibitor of histone deacetylases (HDACs). Studies have shown that compounds similar to CPC can induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of pyrimidine carboxylic acids have demonstrated significant antiproliferative effects on various cancer cell lines, suggesting that structural modifications can enhance their activity .

Table 1: Summary of Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Cyclohexylpyrimidine-4-carboxylic acid | K562 | 1.5 | HDAC inhibition, apoptosis induction |

| D28 (similar structure) | K562 | 2.0 | Cell cycle arrest at G2/M phase |

| SAHA | K562 | 1.0 | HDAC inhibition |

The mechanism by which CPC exerts its biological effects primarily involves the inhibition of HDACs, which are crucial for regulating gene expression related to cell proliferation and survival. By inhibiting these enzymes, CPC can lead to increased acetylation of histones, resulting in altered gene expression patterns that promote apoptosis in cancer cells .

Study on HDAC Inhibition

In a recent study, CPC derivatives were evaluated for their HDAC inhibitory activity. The results indicated that certain substitutions on the pyrimidine ring significantly enhanced the inhibitory potency against HDACs. For example, compounds with smaller substituents showed improved activity compared to larger groups .

Figure 1: Structure-Activity Relationship (SAR) Analysis

The SAR analysis illustrated that modifications at specific positions on the pyrimidine ring could lead to enhanced anticancer activity.

Apoptosis Induction

Another study demonstrated that treatment with CPC led to a dose-dependent increase in apoptosis in K562 cells. The proportion of apoptotic cells increased significantly when treated with higher concentrations of CPC, indicating its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.